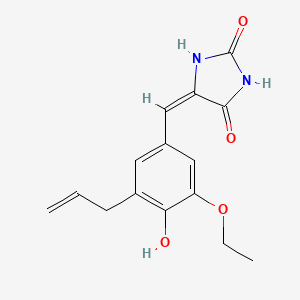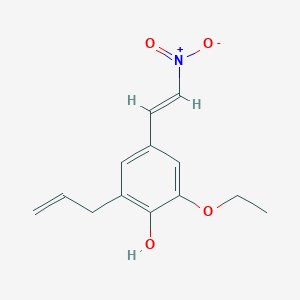
1-benzyl-2-(1-ethylpropyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-2-(1-ethylpropyl)-1H-benzimidazole is a heterocyclic organic compound that belongs to the class of benzimidazole derivatives. It has gained attention in scientific research due to its potential biological activities, including anticancer, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 1-benzyl-2-(1-ethylpropyl)-1H-benzimidazole is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in cells. For instance, it inhibits the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and transcription. It also inhibits the activity of protein kinase C, a signaling molecule that regulates various cellular processes.
Biochemical and Physiological Effects:
1-benzyl-2-(1-ethylpropyl)-1H-benzimidazole exhibits various biochemical and physiological effects, depending on the target cells and tissues. For instance, it induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. It also inhibits viral replication by interfering with the viral DNA synthesis and assembly. Moreover, it disrupts the bacterial cell wall and membrane, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-2-(1-ethylpropyl)-1H-benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. It also shows selectivity towards specific targets, which makes it a promising candidate for drug development. However, it has some limitations, such as low solubility in water and poor bioavailability. These limitations can be overcome by modifying the chemical structure or using suitable delivery systems.
Direcciones Futuras
There are several future directions for the research on 1-benzyl-2-(1-ethylpropyl)-1H-benzimidazole. One direction is to investigate its potential as a lead compound for drug development, particularly for cancer and viral diseases. Another direction is to explore its mechanism of action in more detail, including its interactions with specific targets and signaling pathways. Moreover, it is important to evaluate its safety and toxicity profiles in animal models and clinical trials, to ensure its suitability for human use. Finally, it is worth exploring its potential applications in other fields, such as agriculture and environmental science.
Métodos De Síntesis
The synthesis of 1-benzyl-2-(1-ethylpropyl)-1H-benzimidazole involves the reaction of 2-(1-ethylpropyl)aniline with benzyl isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of the synthesis can be improved by optimizing the reaction conditions, such as temperature, time, and reactant ratio.
Aplicaciones Científicas De Investigación
1-benzyl-2-(1-ethylpropyl)-1H-benzimidazole has been extensively studied for its potential biological activities. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also shows antiviral activity against hepatitis B virus and herpes simplex virus type 1. Additionally, it exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).
Propiedades
IUPAC Name |
1-benzyl-2-pentan-3-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-3-16(4-2)19-20-17-12-8-9-13-18(17)21(19)14-15-10-6-5-7-11-15/h5-13,16H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCFVUQOMZYVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-(pentan-3-yl)-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5716402.png)



![2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)
![4-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5716444.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716445.png)



![2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5716471.png)
![4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5716483.png)

